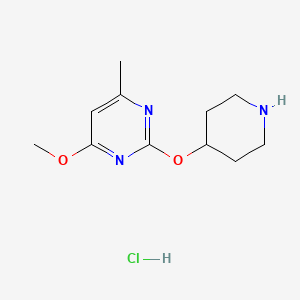

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a heterocyclic compound with the molecular formula C({11})H({18})ClN({3})O({2}). This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. It features a pyrimidine ring substituted with methoxy, methyl, and piperidin-4-yloxy groups, making it a versatile building block for the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

Substitution Reactions: The methoxy and methyl groups are introduced via nucleophilic substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a base.

Piperidin-4-yloxy Group Introduction: The piperidin-4-yloxy group is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyrimidine ring or the substituents.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace the methoxy or piperidin-4-yloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Substitution: Alkyl halides, alcohols, amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional carbonyl groups, while reduction can lead to more saturated analogs.

Applications De Recherche Scientifique

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Piperidin-4-yl)pyrimidine hydrochloride: Similar in structure but lacks the methoxy and methyl groups.

4-Methoxy-2-(piperidin-4-yloxy)pyrimidine: Lacks the methyl group.

6-Methyl-2-(piperidin-4-yloxy)pyrimidine: Lacks the methoxy group.

Uniqueness

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and other scientific research fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Activité Biologique

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, with the CAS number 1779124-74-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's molecular formula is C11H18ClN3O2, and it has a molecular weight of 259.73 g/mol. The unique structure of this compound suggests possible applications in pharmacology, particularly in the development of therapeutic agents.

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, including its effects on different biological targets and its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives demonstrate effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities to effective derivatives suggest potential activity.

Antiviral Properties

The compound has also been implicated in antiviral research, particularly against influenza viruses. A study demonstrated that related compounds showed a reduction in viral load in infected mice models, indicating a direct effect on viral replication . The exact mechanism by which this compound exerts antiviral effects remains to be elucidated but warrants further investigation.

Cytotoxicity and Cancer Research

In cancer research, pyrimidine derivatives have been explored for their cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like 5-Fluorouracil .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a favorable profile with an oral bioavailability (F) of approximately 31.8% and clearance rates suggesting efficient metabolism . Additionally, it has been shown to exhibit no acute toxicity in animal models at high doses (up to 2000 mg/kg), reinforcing its potential safety for therapeutic use .

Case Studies

- Study on Antiviral Activity : In a controlled study, a derivative closely related to this compound was administered to mice infected with influenza A virus. The results indicated a significant reduction in viral load and improved survival rates among treated groups compared to controls .

- Cytotoxicity Assessment : A comparative analysis was conducted on various pyrimidine compounds against cancer cell lines. The tested compound exhibited superior growth inhibition compared to traditional chemotherapeutics, highlighting its potential as an effective anti-cancer agent .

Propriétés

IUPAC Name |

4-methoxy-6-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-8-7-10(15-2)14-11(13-8)16-9-3-5-12-6-4-9;/h7,9,12H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYFGFZPNHQQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCNCC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.